3-Deoxy-D-manno-2-octulosonic acid ammonium salt
CAS No.: 103404-70-2
Cat. No.: VC20753761
Molecular Formula: C8H17NO8
Molecular Weight: 255.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103404-70-2 |
---|---|
Molecular Formula | C8H17NO8 |
Molecular Weight | 255.22 g/mol |
IUPAC Name | azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 |
Standard InChI Key | UDJBBKGYARWWNJ-UHFFFAOYSA-N |
Isomeric SMILES | C1C(C(C(OC1(C(=O)[O-])O)C(CO)O)O)O.[NH4+] |
SMILES | C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N |
Canonical SMILES | C1C(C(C(OC1(C(=O)[O-])O)C(CO)O)O)O.[NH4+] |
Chemical Properties and Structure
Chemical Identity and Nomenclature
3-Deoxy-D-manno-2-octulosonic acid ammonium salt is known by several synonyms in scientific literature and commercial catalogs. These include KDO ammonium salt, 3-deoxyoctulosonic acid ammonium salt, 2-keto-3-deoxyoctonate ammonium salt, and several others that reflect its structural characteristics and biological role . The parent acid form is also referred to as keto-3-deoxy-D-manno-octulosonic acid in some contexts . This diversity in nomenclature reflects the compound's importance across multiple scientific disciplines and research applications.
Property | Value |
---|---|
Chemical Name | 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt |
CAS Number | 103404-70-2 |
Molecular Formula | C8H17NO8 |
Molecular Weight | 255.22 g/mol |
Physical Appearance | White Crystalline Solid |
Parent Acid Formula | C8H14O8 |
Parent Acid Molecular Weight | 238.19 g/mol |
Classification | Sialic Acid Derivative |
Chemical Reactivity
The reactivity of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt is largely determined by its functional groups, including hydroxyl groups and the carboxylate salt. These features enable it to participate in various biochemical reactions, particularly in the context of bacterial cell wall biosynthesis. The compound's reactivity is essential for its incorporation into complex lipopolysaccharide structures and its interactions with various enzymes involved in bacterial metabolism.
The ammonium salt form enhances the compound's stability and solubility in aqueous environments compared to the free acid form, making it more suitable for various laboratory applications and research protocols. This property facilitates its use in biochemical assays and structural studies focusing on bacterial cell wall components.
Biological Significance
Role in Bacterial Cell Structure
3-Deoxy-D-manno-2-octulosonic acid ammonium salt represents a compound of fundamental importance in bacterial biology. It is a key component in the lipopolysaccharides (LPS) of Gram-negative bacteria, contributing significantly to the structural integrity of the bacterial outer membrane . The compound is specifically located in the inner core region of LPS, where it forms a bridge between the lipid A component and the outer core oligosaccharides. This strategic positioning makes it essential for proper LPS assembly and function.
Additionally, the compound has been identified in several acidic exopolysaccharides, particularly those classified as K-antigens . These surface polysaccharides play important roles in bacterial interactions with their environment, including evasion of host immune responses and biofilm formation. The presence of 3-Deoxy-D-manno-2-octulosonic acid in these structures highlights its versatility in bacterial cell surface architecture.
Metabolic Pathways
As a metabolite found in or produced by bacterial species such as Escherichia coli (strain K12, MG1655), 3-Deoxy-D-manno-2-octulosonic acid participates in critical metabolic pathways related to cell envelope biosynthesis . The synthesis of this compound involves a series of enzymatic reactions, including the action of 3-Deoxy-D-manno-octulosonate 8-phosphate synthase and CMP-3-Deoxy-D-manno-octulosonate synthetase. These enzymes catalyze the formation of the basic structure and its activation for incorporation into lipopolysaccharides.
The metabolic pathways involving 3-Deoxy-D-manno-2-octulosonic acid are essential for bacterial survival, as they contribute to the production of a functional outer membrane barrier. Disruption of these pathways typically results in compromised membrane integrity and increased susceptibility to environmental stresses and antimicrobial agents, underscoring the compound's biological significance.
Contribution to Bacterial Pathogenesis
The role of 3-Deoxy-D-manno-2-octulosonic acid in bacterial pathogenesis is multifaceted and significant. As a component of lipopolysaccharides, it contributes to the virulence of pathogenic Gram-negative bacteria by enhancing their resistance to host defense mechanisms, including complement-mediated lysis and antimicrobial peptides . The presence of this compound in the LPS structure is essential for maintaining the permeability barrier function of the outer membrane, which protects bacteria from various environmental threats.
Furthermore, LPS containing 3-Deoxy-D-manno-2-octulosonic acid can stimulate host immune responses, particularly through interaction with pattern recognition receptors such as Toll-like receptor 4 (TLR4). This interaction initiates inflammatory cascades that, while important for host defense, can also contribute to the pathology of bacterial infections when excessively activated.
Applications in Research
Molecular Biology and Biochemistry
In molecular biology and biochemistry research, 3-Deoxy-D-manno-2-octulosonic acid ammonium salt serves as a valuable tool for investigating the structure, function, and biosynthesis of bacterial lipopolysaccharides . Researchers utilize this compound to study the complex assembly pathways of LPS and to probe the mechanisms by which bacteria construct their outer membranes. Such investigations provide insights into fundamental aspects of bacterial physiology and potential vulnerabilities that could be exploited for therapeutic interventions.
The compound is also employed in studies focused on bacterial genetics and the regulation of genes involved in LPS biosynthesis. By manipulating the availability of 3-Deoxy-D-manno-2-octulosonic acid or its precursors, scientists can observe the effects on bacterial growth, membrane composition, and cellular responses to environmental stresses, thereby elucidating the regulatory networks controlling these processes.
Structural Biology
In the field of structural biology, 3-Deoxy-D-manno-2-octulosonic acid ammonium salt contributes significantly to the modeling and analysis of lipopolysaccharide architecture . Researchers incorporate this compound into experimental systems designed to elucidate the three-dimensional structures of LPS and its components, employing techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and molecular dynamics simulations. These structural investigations reveal the spatial arrangements and intermolecular interactions that determine the functional properties of bacterial cell surfaces.
Additionally, studies on the conformation and dynamics of 3-Deoxy-D-manno-2-octulosonic acid within LPS structures help scientists understand how these molecules interact with host receptors, antimicrobial agents, and other environmental factors. Such knowledge is essential for developing strategies to modulate or disrupt these interactions for therapeutic purposes.
Bacterial Pathogenesis Studies
The study of bacterial pathogenesis greatly benefits from the availability of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt. This compound enables researchers to investigate how lipopolysaccharides contribute to the virulence of pathogenic bacteria . By examining the structural variations in LPS containing this compound across different bacterial species and strains, scientists can correlate specific molecular features with pathogenic potential and host interactions.
Researchers also employ this compound in experimental systems designed to mimic host-pathogen interactions, allowing them to observe the immunological responses triggered by LPS and to develop strategies for modulating these responses. Such studies are particularly relevant for understanding and addressing sepsis and other inflammatory conditions associated with Gram-negative bacterial infections.
Supplier | Product Number | Description | Quantity | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | K2755 | 2-Keto-3-deoxyoctonate ammonium salt ≥97% | 1 mg | $53.40 |
Sigma-Aldrich | K2755 | 2-Keto-3-deoxyoctonate ammonium salt ≥97% | 5 mg | $151.00 |
Sigma-Aldrich | K2755 | 2-Keto-3-deoxyoctonate ammonium salt ≥97% | 10 mg | $282.00 |
Sigma-Aldrich | K2755 | 2-Keto-3-deoxyoctonate ammonium salt ≥97% | 50 mg | $1,260.00 |
Santa Cruz Biotechnology | sc-220864 | 3-Deoxy-D-manno-2-octulosonic Acid, Ammonium Salt | 10 mg | $342.00 |
US Biological | D3190-81 | 3-Deoxy-D-manno-2-octulosonic Acid, Ammonium Salt | 5 mg | $396.00 |
As evident from this comparison, the price per milligram can vary significantly between suppliers, with some offering more economical options for larger quantities . These price variations may reflect differences in production methods, purity levels, or market positioning strategies. Researchers should carefully evaluate these factors in relation to their specific experimental requirements when selecting a supplier.
Research on Analogues and Derivatives
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